3-Ethyl-4-(4-fluorophenyl)pyrrolidine
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Overview
Description
3-Ethyl-4-(4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 4-fluorophenyl group at the fourth position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-fluorophenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve heating the mixture in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Ethyl-4-(4-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-4-(4-fluorophenyl)pyrrolidine include other pyrrolidine derivatives such as:
- 3-Methyl-4-(4-fluorophenyl)pyrrolidine
- 3-Ethyl-4-(4-chlorophenyl)pyrrolidine
- 3-Ethyl-4-(4-bromophenyl)pyrrolidine .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-3-5-11(13)6-4-10/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
VMQIOIISANQSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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